BCN-O-Acetic Acid NHS Ester BCN-O-Acetic Acid NHS Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13679970
InChI: InChI=1S/C16H19NO5/c18-14-7-8-15(19)17(14)22-16(20)10-21-9-13-11-5-3-1-2-4-6-12(11)13/h11-13H,3-10H2
SMILES: C1CC2C(C2COCC(=O)ON3C(=O)CCC3=O)CCC#C1
Molecular Formula: C16H19NO5
Molecular Weight: 305.32 g/mol

BCN-O-Acetic Acid NHS Ester

CAS No.:

Cat. No.: VC13679970

Molecular Formula: C16H19NO5

Molecular Weight: 305.32 g/mol

* For research use only. Not for human or veterinary use.

BCN-O-Acetic Acid NHS Ester -

Molecular Formula C16H19NO5
Molecular Weight 305.32 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetate
Standard InChI InChI=1S/C16H19NO5/c18-14-7-8-15(19)17(14)22-16(20)10-21-9-13-11-5-3-1-2-4-6-12(11)13/h11-13H,3-10H2
Standard InChI Key KMOHYUDVWZERSC-UHFFFAOYSA-N
SMILES C1CC2C(C2COCC(=O)ON3C(=O)CCC3=O)CCC#C1
Canonical SMILES C1CC2C(C2COCC(=O)ON3C(=O)CCC3=O)CCC#C1

Chemical Structure and Physicochemical Properties

Molecular Architecture

BCN-O-Acetic Acid NHS Ester consists of three functional components:

  • Bicyclo[6.1.0]nonyne (BCN) core: A strained cycloalkyne that undergoes SPAAC reactions with azides without requiring cytotoxic copper catalysts .

  • O-Acetic acid linker: Bridges the BCN core to the NHS ester, enhancing solubility and modulating steric effects.

  • NHS ester group: Reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable amide bonds .

The compound exists as two diastereomers, exo-BCN and endo-BCN, differing in the orientation of the fused cyclohexane ring relative to the cyclopropane moiety. X-ray crystallography and NMR studies reveal that the endo configuration exhibits a more compact structure, reducing fluorescence quenching in conjugated fluorophores compared to the exo form .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource Citation
Molecular Weight334.27 g/mol (deprotonated form)
SolubilityDMF, DMSO, aqueous buffers (pH 8.3–8.5)
StabilityHydrolyzes at pH > 8.5; stable at −20°C
Diastereomer Ratio (exo:endo)5:3 (synthetic mixture)

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves sequential activation and coupling steps :

  • Activation of 2-azidoacetic acid: Reacting 2-azidoacetic acid with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethylformamide (DMF) yields the NHS ester intermediate.

  • Coupling with BCN-amine: The NHS ester reacts with BCN-Pr-NH2 (prepared via Boc-deprotection of Boc-Lys-OH derivatives) in the presence of diisopropylethylamine (DIEA), forming the BCN-O-acetic acid conjugate.

  • Final esterification: The carboxylic acid group is activated again with EDC/NHS and coupled to N-hydroxysuccinimide to yield the title compound.

Critical parameters include maintaining an inert atmosphere (Ar/N2) to prevent hydrolysis and controlling reaction pH to minimize NHS ester degradation .

Industrial Production

Scaling up production necessitates optimized continuous-flow reactors to enhance yield (typically 67–85%) and purity. Industrial protocols prioritize cost-effective reagents, such as substituting EDC with dicyclohexylcarbodiimide (DCC), though this requires post-reaction filtration to remove dicyclohexylurea byproducts.

Reaction Mechanisms and Applications

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The BCN core reacts with azides via a [3+2] cycloaddition, forming a stable triazole linkage without metal catalysts. Kinetic studies show second-order rate constants of 0.1–1.0 M⁻¹s⁻¹, depending on azide electronic properties . The endo-BCN diastereomer exhibits reduced steric hindrance, enabling faster conjugation to bulky azides like fluorescein derivatives .

Table 2: Comparative Reactivity of BCN Diastereomers

DiastereomerFluorescence QuenchingSPAAC Rate (Relative)
exo-BCNHigh1.0 (reference)
endo-BCNLow1.2–1.5

Amine-Specific Bioconjugation

The NHS ester group reacts with primary amines (e.g., lysine ε-amino groups) at pH 8.3–8.5, forming amide bonds. A 10-fold molar excess of NHS ester ensures >90% labeling efficiency for proteins like bovine serum albumin (BSA) .

Biomedical and Biotechnological Applications

Fluorescence Probes

Substituting exo-BCN with endo-BCN in fluorescein-based probes reduces contact quenching, enabling "always-on" fluorescence for real-time enzyme activity monitoring . For example, endo-BCN conjugates detect butyrylcholinesterase (BChE) activity in serum with a limit of detection (LOD) of 0.1 nM.

Protein-Polymer Conjugates

Bis-endo-BCN derivatives facilitate site-specific protein-polymer conjugation. For instance, conjugating BSA with poly(ethylene glycol) (PEG) via bis-endo-BCN improves pharmacokinetics by reducing immunogenicity .

Targeted Drug Delivery

BCN-O-Acetic Acid NHS Ester links antibody-drug conjugates (ADCs) to cytotoxic payloads. Azide-functionalized doxorubicin conjugates with trastuzumab exhibit 3-fold higher tumor selectivity compared to conventional maleimide-based ADCs.

Recent Advances and Future Directions

Diastereomer-Specific Applications

The differential quenching properties of exo- and endo-BCN have spurred the development of ratiometric probes. A bis-exo-BCN probe for paraoxonase 1 (PON1) activity analysis achieves a dynamic range of 0.5–50 nM, surpassing traditional ELISA methods .

Multivalent Conjugation Strategies

Bis-BCN derivatives enable dual-labeling of proteins and nucleic acids. For example, sequential SPAAC and amide coupling reactions allow orthogonal labeling of HER2 receptors with fluorophores and radioligands for theranostic applications .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator